![molecular formula C9H7ClN2S3 B2615853 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol CAS No. 4858-38-2](/img/structure/B2615853.png)
5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis. These studies revealed that hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) calculations. These studies indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Applications De Recherche Scientifique
Antiviral and Antimicrobial Properties
5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol and its derivatives have been explored for their antiviral and antimicrobial properties. Studies have found that certain derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, the synthesis of 1,3,4-thiadiazole derivatives has shown potential for antibacterial and antifungal activities, as indicated in research that evaluated these properties against various bacterial and fungal strains (Kaplancıklı et al., 2004).
Anticancer Applications
The compound and its derivatives have been examined for their anticancer properties. For instance, a study involving the synthesis of pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole showed potential in anticancer activity, particularly in in vitro screening against various cancer cell lines (Yushyn et al., 2022).
CNS Activity
Several studies have synthesized derivatives of 1,3,4-thiadiazole and evaluated their central nervous system activity. Compounds have been found to possess antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam (Clerici et al., 2001). Other derivatives have also shown significant antidepressant, anxiolytic, and anticonvulsant activities in comparison to standard drugs (Sharma et al., 2011).
Photophysical Properties
The photophysical properties of thiadiazoles with sulfur-containing functional groups have been studied, highlighting their potential applications in material sciences, sensing of hazardous compounds and metals, and biomolecular sciences (Murai et al., 2018).
Corrosion Inhibition
1,3,4-Thiadiazole derivatives have been synthesized and assessed for their ability to inhibit corrosion, particularly in mild steel in acidic environments. Studies have used various analytical and computational methods to evaluate their effectiveness as corrosion inhibitors (Ammal et al., 2018).
Mécanisme D'action
The mechanism of action of similar compounds has been studied in the context of their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid metabolism . The interaction between 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol and 11β-HSD1 involves binding to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties.
Cellular Effects
The effects of 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of 11β-HSD1 by 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol can lead to alterations in glucocorticoid levels, which in turn affect gene expression and metabolic processes . Furthermore, this compound may impact cell proliferation and apoptosis, depending on the cellular context and concentration used.
Molecular Mechanism
The molecular mechanism of action of 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves several key interactions at the molecular level. This compound binds to the active site of 11β-HSD1, inhibiting its enzymatic activity . The binding interactions are primarily mediated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol may exert its effects through enzyme inhibition or activation, as well as changes in gene expression, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range elicits the desired biochemical response without causing significant toxicity.
Metabolic Pathways
5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the activity of enzymes involved in glucocorticoid metabolism, such as 11β-HSD1 . Additionally, 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol may influence metabolic flux and metabolite levels, further impacting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol within cells and tissues are critical for its biochemical activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol within specific cellular compartments can influence its activity and function, affecting its overall biochemical properties.
Subcellular Localization
The subcellular localization of 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol within subcellular structures can impact its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S3/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9/h1-4H,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQAFMUNJKGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=S)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2615771.png)
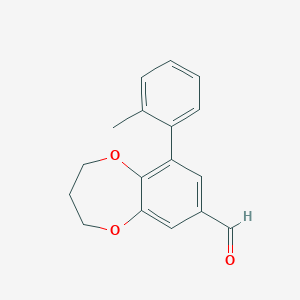
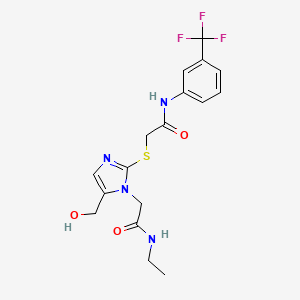
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)
![Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate](/img/structure/B2615777.png)
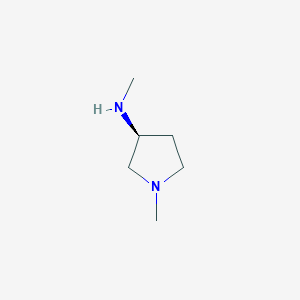

![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2615781.png)
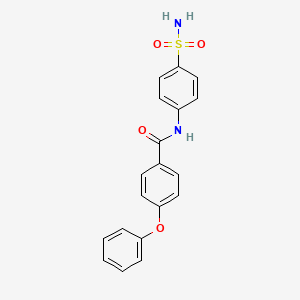
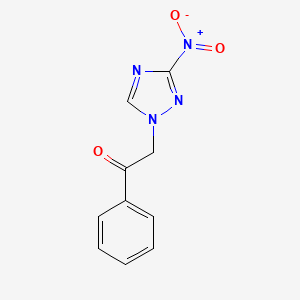
![1-(cyclopropanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine](/img/structure/B2615787.png)
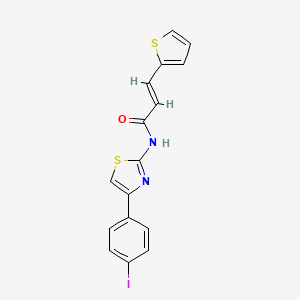
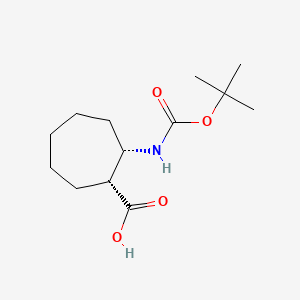
![3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2615791.png)
